molecular formula C11H9FO B13056125 2-Fluoro-5-methoxynaphthalene

2-Fluoro-5-methoxynaphthalene

Cat. No.: B13056125
M. Wt: 176.19 g/mol
InChI Key: ZVWWRBHAJMAQIH-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxynaphthalene is an organic compound with the molecular formula C11H9FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the second position and a methoxy group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated naphthalene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 2-Fluoro-5-methoxynaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methoxynaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydro derivatives .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxynaphthalene and its derivatives involves interactions with various molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

    2-Fluoronaphthalene: Lacks the methoxy group, making it less versatile in certain reactions.

    5-Methoxynaphthalene: Lacks the fluorine atom, which affects its reactivity and electronic properties.

Uniqueness: 2-Fluoro-5-methoxynaphthalene is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

IUPAC Name

6-fluoro-1-methoxynaphthalene

InChI

InChI=1S/C11H9FO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,1H3

InChI Key

ZVWWRBHAJMAQIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=C2)F

Origin of Product

United States

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